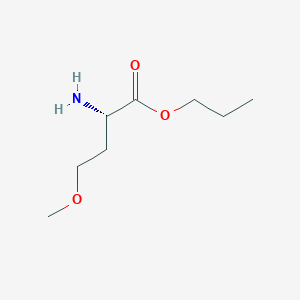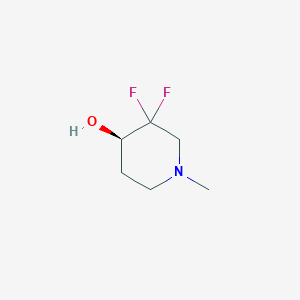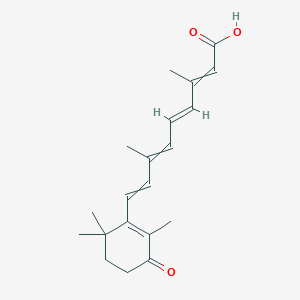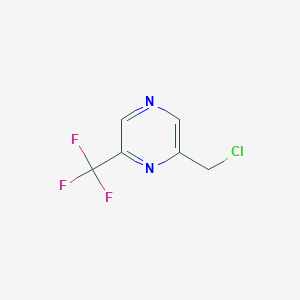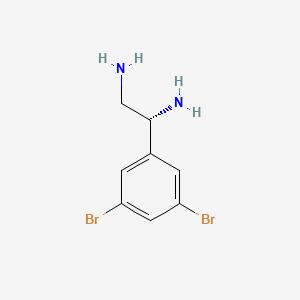
(1R)-1-(3,5-dibromophenyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(3,5-dibromophenyl)ethane-1,2-diamine: is an organic compound characterized by the presence of two bromine atoms attached to a phenyl ring and an ethane-1,2-diamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3,5-dibromophenyl)ethane-1,2-diamine typically involves the bromination of a suitable precursor followed by the introduction of the ethane-1,2-diamine group. One common method involves the bromination of 1-phenylethane, followed by a reaction with ethane-1,2-diamine under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like iron or aluminum chloride to facilitate the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-(3,5-dibromophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the phenyl ring.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated or hydrogenated derivatives. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R)-1-(3,5-dibromophenyl)ethane-1,2-diamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with metal ions, which are of interest for their catalytic and biological properties.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where brominated compounds have shown efficacy.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its brominated structure imparts flame-retardant properties, making it useful in the manufacture of fire-resistant materials.
Mécanisme D'action
The mechanism of action of (1R)-1-(3,5-dibromophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The bromine atoms and the ethane-1,2-diamine moiety allow it to bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-(3,5-dichlorophenyl)ethane-1,2-diamine: Similar in structure but with chlorine atoms instead of bromine.
(1R)-1-(3,5-difluorophenyl)ethane-1,2-diamine: Contains fluorine atoms instead of bromine.
(1R)-1-(3,5-diiodophenyl)ethane-1,2-diamine: Iodine atoms replace the bromine atoms.
Uniqueness
The uniqueness of (1R)-1-(3,5-dibromophenyl)ethane-1,2-diamine lies in its bromine atoms, which impart distinct chemical and physical properties. Bromine atoms are larger and more polarizable than chlorine or fluorine, leading to different reactivity and interactions with biological targets. This makes the compound particularly valuable in applications where bromine’s properties are advantageous.
Propriétés
Formule moléculaire |
C8H10Br2N2 |
|---|---|
Poids moléculaire |
293.99 g/mol |
Nom IUPAC |
(1R)-1-(3,5-dibromophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10Br2N2/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8H,4,11-12H2/t8-/m0/s1 |
Clé InChI |
SSQNWRFNXOLVKK-QMMMGPOBSA-N |
SMILES isomérique |
C1=C(C=C(C=C1Br)Br)[C@H](CN)N |
SMILES canonique |
C1=C(C=C(C=C1Br)Br)C(CN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


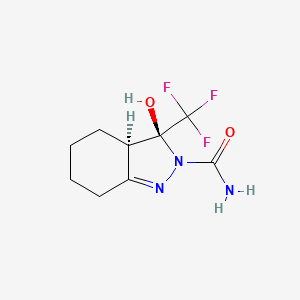


![(Z)-2-Methyl-2-butenoic acid (Z)-2-[[3-(7-methoxy-1,3-benzodioxole-5-yl)-2-propenyloxy]carbonyl]-2-butenyl ester](/img/structure/B12441771.png)
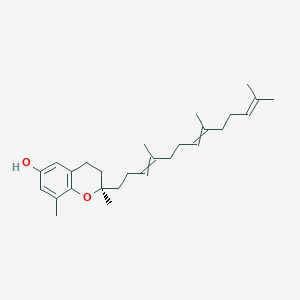
![7-methoxy-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B12441779.png)
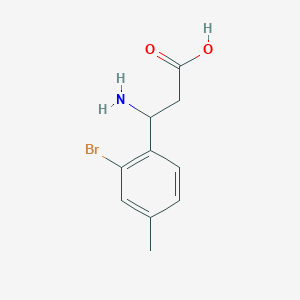


![N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine hydrochloride](/img/structure/B12441813.png)
